Carboxymethyl Lactose Sodium Salt

Description

Properties

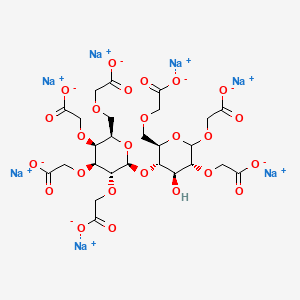

Molecular Formula |

C26H29Na7O25 |

|---|---|

Molecular Weight |

902.4 g/mol |

IUPAC Name |

heptasodium;2-[[(2R,3S,4S,5R)-5,6-bis(carboxylatomethoxy)-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-tris(carboxylatomethoxy)-6-(carboxylatomethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]acetate |

InChI |

InChI=1S/C26H36O25.7Na/c27-12(28)3-42-1-10-20(19(41)22(45-6-15(33)34)25(49-10)48-9-18(39)40)51-26-24(47-8-17(37)38)23(46-7-16(35)36)21(44-5-14(31)32)11(50-26)2-43-4-13(29)30;;;;;;;/h10-11,19-26,41H,1-9H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);;;;;;;/q;7*+1/p-7/t10-,11-,19+,20-,21+,22-,23+,24-,25?,26+;;;;;;;/m1......./s1 |

InChI Key |

QPVWZILWDJJIEA-CXTVFXISSA-G |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)OCC(=O)[O-])OCC(=O)[O-])COCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(=O)[O-])OCC(=O)[O-])O)OC2C(C(C(C(O2)COCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Alkalization

- Lactose is treated with a concentrated aqueous sodium hydroxide solution to alkalize the hydroxyl groups, making them more reactive for subsequent etherification.

- The alkali concentration typically ranges from 40% to 50% by mass.

- Ethanol or an ethanolic solution is often added simultaneously to control the reaction environment and reduce viscosity.

- The mass ratio of lactose to sodium hydroxide solution and ethanol is carefully controlled, for example, 1:(1.9-5.1):(1.5-4.0) respectively, to optimize alkalization and prevent degradation.

Viscosity Reduction (Optional)

- In some processes, a viscosity reducer such as diluted hydrogen peroxide is added to decrease the molecular weight or viscosity of the substrate, improving reaction uniformity.

- This step is carried out at moderate temperatures (20–50 °C) for 40–80 minutes.

- The viscosity reducer is added slowly to the mixture in a controlled ratio, for example, hydrogen peroxide solution diluted 1:5–10 with ethanol.

Etherification

- The alkalized lactose is reacted with an etherifying agent, typically monochloroacetic acid or its sodium salt, to introduce carboxymethyl groups.

- The etherifying agent is often applied as an ethanolic solution with a concentration of 60–80% by mass.

- The molar ratio of lactose to etherifying agent ranges from 1:1.8 to 1:3.0.

- The reaction temperature is gradually increased and maintained between 50 °C and 80 °C for 60 to 120 minutes to ensure complete etherification.

- After completion, the mixture is cooled to 40–60 °C.

Neutralization and Washing

- The reaction mixture is neutralized, often using organic acids such as acetic acid or formic acid to adjust the pH and stabilize the product.

- Washing is performed using ethanol solutions of specific concentrations to remove impurities and unreacted reagents.

- The ratio of cellulose (or lactose derivative) to ethanol solution is controlled for effective purification.

- The washed product is then filtered, dried, and milled to obtain a fine powder of this compound.

Research Findings and Optimization Parameters

Substitution Degree and Viscosity

- The substitution degree (degree of carboxymethyl group incorporation) is a critical parameter affecting solubility and functional performance.

- High substitution degrees (>1.2) are achievable with controlled alkalization and etherification steps.

- Viscosity can be modulated by the viscosity reduction step and reaction conditions to produce low-viscosity products suitable for food and pharmaceutical applications.

- For example, a 2% solution viscosity of 10–30 centipoise (measured by Brookfield viscometer) is reported for food-grade sodium carboxymethyl cellulose analogues, which can be extrapolated to lactose derivatives with similar methods.

Purity and Stability

Reaction Stoichiometry and Reagent Amounts

| Parameter | Range/Value | Notes |

|---|---|---|

| Sodium hydroxide concentration | 40–50% (mass) | Alkalization agent |

| Ethanol concentration | 85–95% (mass) | Used in alkalization and washing steps |

| Lactose : NaOH : Ethanol ratio | 1 : (1.9–5.1) : (1.5–4.0) (mass) | Controlled for optimal alkalization |

| Etherifying agent concentration | 60–80% (mass) | Monochloroacetic acid ethanolic solution |

| Lactose : Etherifying agent ratio | 1 : 1.8–3.0 (molar) | Controls substitution degree |

| Etherification temperature | 50–80 °C | Reaction temperature |

| Etherification time | 60–120 minutes | Reaction duration |

| Neutralizing agent | Acetic acid or formic acid | Adjusts pH post-reaction |

Alternative Approaches and Functionalization

- This compound can be further functionalized by coupling with glycosides or other bioactive molecules using peptide coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate and 1-hydroxybenzotriazole hydrate in dimethyl sulfoxide.

- Such modifications enhance molecular recognition properties and expand applications in biochemical assays and targeted delivery systems.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Alkalization | Treat lactose with concentrated sodium hydroxide and ethanol to activate hydroxyl groups | 40–50% NaOH, ethanol 85–95%, controlled mass ratios |

| 2. Viscosity Reduction (optional) | Add diluted hydrogen peroxide to reduce viscosity and molecular weight | 20–50 °C, 40–80 min, slow addition of peroxide-ethanol mix |

| 3. Etherification | React alkalized lactose with monochloroacetic acid in ethanolic solution to introduce carboxymethyl groups | 50–80 °C, 60–120 min, molar ratio lactose:agent 1:1.8–3.0 |

| 4. Neutralization | Neutralize reaction mixture with organic acid (acetic or formic acid) | Adjust pH to neutral range |

| 5. Washing | Wash product with ethanol solution to remove impurities | Specific ethanol concentration and bath ratios |

| 6. Drying & Milling | Dry and mill to obtain fine powder | Controlled drying conditions |

Chemical Reactions Analysis

Types of Reactions: Carboxymethyl Lactose Sodium Salt can undergo various chemical reactions, including:

Oxidation: The carboxymethyl groups can be oxidized to form carboxyl groups.

Reduction: The compound can be reduced to form hydroxymethyl groups.

Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce hydroxymethylated compounds.

Scientific Research Applications

Carboxymethyl Lactose Sodium Salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Employed in cell culture media as a nutrient supplement and as a stabilizer for enzymes and other proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and water solubility.

Industry: Utilized as a thickening agent, emulsifier, and stabilizer in food products, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carboxymethyl Lactose Sodium Salt involves its interaction with various molecular targets and pathways. The carboxymethyl groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, stabilizing their structure and enhancing their activity. Additionally, the compound’s water solubility allows it to effectively deliver active ingredients in drug formulations.

Comparison with Similar Compounds

Structural Basis :

- CMLS-Na : Derived from lactose, a reducing sugar with free hydroxyl groups on glucose and galactose.

- CMC-Na : Derived from cellulose, a linear polymer of β-1,4-linked glucose units.

Functional Properties :

Key Differences :

- Source Material : Lactose (CMLS-Na) vs. cellulose (CMC-Na).

- Regulatory Status : CMC-Na is widely approved (e.g., E466 in food), while CMLS-Na lacks established regulatory data .

Comparison with Sodium Starch Glycolate (SSG)

Structural Basis :

Functional Properties :

Key Differences :

- Molecular Weight : SSG (starch-based) has higher molecular weight than lactose derivatives, affecting viscosity and mechanical strength .

Comparison with Lactose and Its Derivatives

Lactose (Unmodified) :

CMLS-Na vs. Lactose :

Other Lactose Salts :

- Lactose-Calcium Chloride Complex: Exhibits anomalous solubility in salt solutions but lacks functional groups for ionic conduction .

Research Findings and Contradictions

- Ionic Conductivity : CMC-Na doped with sodium perchlorate showed reduced chain flexibility and mixed amorphous/crystalline phases, impacting ion transport . This suggests CMLS-Na might exhibit similar trade-offs between solubility and ionic mobility.

- Disintegration Efficiency : SSG outperforms lactose in tablet formulations due to rapid swelling, but CMLS-Na could fill niche roles where lactose-derived solubility is critical .

- Regulatory Gaps: While CMC-Na and SSG are well-characterized, CMLS-Na lacks pharmacopeial monographs or safety data, limiting its commercial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.